Vanadium selenide (VSe2)

Description

Significance of Vanadium Selenide (B1212193) within Transition Metal Dichalcogenides (TMDs)

Vanadium selenide (VSe2) holds a special place within the family of transition metal dichalcogenides (TMDs). ontosight.ai As a member of the MX2 family, where M is a transition metal (Vanadium) and X is a chalcogen (Selenium), VSe2 exhibits the characteristic layered structure of TMDs. ontosight.airesearchgate.net This structure, with a layer of vanadium atoms sandwiched between two layers of selenium atoms, gives rise to anisotropic properties. ontosight.ai

What sets VSe2 apart from many other TMDs is its intriguing combination of properties. It is known for its high electrical conductivity, which is unusual for many materials in this class. ontosight.airesearchgate.net Furthermore, VSe2 displays interesting magnetic behavior and has been investigated for its potential in spintronic devices. acs.org The material is also recognized for its catalytic activity, particularly in reactions like the hydrogen evolution reaction (HER). ontosight.ai This diverse range of properties makes VSe2 a versatile material for research and development in electronics, energy storage, and catalysis. ontosight.ai

Overview of VSe2 Polymorphs (1T and 2H phases) and Their Distinct Research Relevance

Like many TMDs, vanadium selenide can exist in different structural forms, or polymorphs. The most commonly studied polymorphs of VSe2 are the 1T and 2H phases. These phases are distinguished by the coordination of the vanadium and selenium atoms. In the 1T phase, the coordination is octahedral, while in the 2H phase, it is trigonal prismatic. researchgate.net

The bulk form of VSe2 typically exists in the 1T phase, which exhibits metallic behavior. researchgate.netacs.org This high conductivity of the 1T phase is a key area of research for applications in transparent conductive films and electrodes. The 1T phase is also associated with a phenomenon known as a charge density wave (CDW), a collective electronic state that can influence the material's properties. clemson.edumdpi.com

In contrast, the 2H phase of VSe2 is often more stable in two-dimensional (2D), monolayer or few-layer forms. researchgate.netacs.org Interestingly, a structural phase transition from the metallic 1T phase to a semiconducting or insulating 2H phase can be induced, for example, by annealing. researchgate.netacs.org This ability to switch between metallic and semiconducting states is highly relevant for the development of phase-change electronic devices. The 2H phase has also been linked to the emergence of ferromagnetism at the 2D level. researchgate.net More recently, a 1T' phase, which is a distorted version of the 1T phase, has been observed in bilayer VSe2, further expanding the polymorphic landscape and research possibilities of this material. rsc.orgelsevierpure.com

| Phase | Coordination | Common Form | Electrical Property | Key Research Relevance |

| 1T | Octahedral | Bulk | Metallic | High conductivity, Charge Density Waves (CDW) |

| 2H | Trigonal Prismatic | 2D (monolayer/few-layer) | Semiconducting/Insulating | Phase-change devices, 2D ferromagnetism |

| 1T' | Distorted Octahedral | Bilayer | - | Polymorphism in TMDs, lattice dynamics |

Historical Context of VSe2 Research and Contemporary Advancements

Research into vanadium selenide has a history rooted in the broader exploration of transition metal dichalcogenides. Early studies focused on understanding its fundamental crystal structure and basic physical properties. A significant area of investigation has been the charge density wave (CDW) phenomenon in 1T-VSe2, which was observed to occur at low temperatures. mdpi.comresearchgate.net

In recent years, with the rise of nanoscience and the ability to create and manipulate two-dimensional materials, research on VSe2 has experienced a resurgence. A major advancement has been the successful synthesis of single-layer and few-layer VSe2. nih.gov This has opened the door to exploring its properties at the 2D limit, leading to the discovery of phenomena not observed in the bulk material, such as the enhanced stability of the 2H phase and the emergence of 2D ferromagnetism. researchgate.netacs.org

Modern research employs sophisticated techniques like molecular beam epitaxy (MBE) for controlled synthesis and scanning tunneling microscopy (STM) and angle-resolved photoemission spectroscopy (ARPES) to probe its atomic and electronic structure in unprecedented detail. mdpi.comnih.gov Contemporary studies are focused on harnessing the unique properties of VSe2 for next-generation technologies. This includes fabricating VSe2-based field-effect transistors, exploring its use as an electrode material in batteries and supercapacitors, and investigating its efficiency as a catalyst for clean energy applications. ontosight.ai The ability to manipulate the structural phases of VSe2, for instance through annealing or strain, is a key area of current research, aiming to tailor its properties for specific applications in nanoelectronics and catalysis. researchgate.net

Properties

IUPAC Name |

bis(selanylidene)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Se.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOLGZNMNEYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

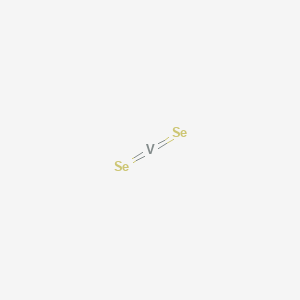

[V](=[Se])=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Se2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065300 | |

| Record name | Vanadium selenide (VSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12299-51-3 | |

| Record name | Vanadium selenide (VSe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12299-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium selenide (VSe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012299513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium selenide (VSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium selenide (VSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure Investigations of Vanadium Selenide

Fermi Surface Characteristics and Evolution in VSe2

The Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero temperature, is crucial for understanding the electronic properties of a material. In VSe2, the Fermi surface exhibits complex features that are closely linked to its structural and electronic instabilities.

Angle-Resolved Photoemission Spectroscopy (ARPES) has been a pivotal technique for directly visualizing the electronic band structure and Fermi surface of VSe2. Early ARPES studies on bulk 1T-VSe2 identified a Fermi surface composed of electron-like pockets centered at the M(L) points of the Brillouin zone. aps.org The main features of the electronic structure are a flower-like, V-3d derived Fermi surface and highly dispersive Se-4p derived bands that approach the Fermi level near the center of the Brillouin zone. researchgate.net

High-resolution ARPES experiments have provided a more detailed picture, revealing considerable wiggling of the Fermi surface along the wave vector normal to the layers (kz), indicating a degree of three-dimensionality despite the layered crystal structure. researchgate.net Some studies have reported the presence of multiple bands crossing the Fermi level, which were not resolved in earlier investigations. mdpi.comarxiv.org Specifically, along the K–Γ–K′ direction, small electron pockets have been identified. mdpi.com The use of different light polarizations in ARPES experiments has been crucial in revealing previously unobserved electronic states that contribute to the Fermi surface, highlighting the complexity of its topology. arxiv.orgnih.gov

| Feature | Description | Location in Brillouin Zone | References |

|---|---|---|---|

| Electron Pockets | Ellipsoidal or flower-like pockets derived from V 3d orbitals. | Centered at the M(L) points. | aps.orgmdpi.com |

| Se 4p Bands | Highly dispersive bands that approach the Fermi level. | Near the Γ point. | researchgate.net |

| Fermi Surface Warping | Significant variation of the Fermi surface along the kz direction. | - | researchgate.net |

| Small Electron Pockets | Additional small pockets resolved in high-resolution studies. | Along the K–Γ–K′ direction. | mdpi.com |

The concept of a pseudogap, a partial gap in the electronic density of states at the Fermi level, is central to the discussion of the charge density wave (CDW) phase in VSe2. The CDW transition in bulk 1T-VSe2 occurs at approximately 110 K. aps.orgmdpi.com Early photoemission experiments suggested the opening of a pseudogap, with estimations of its size ranging from 20 meV to 50 meV, based on the shift of a secondary peak just below the Fermi level. arxiv.orgnih.govresearchgate.net

ARPES studies below the CDW transition temperature have shown a suppression of spectral weight near the Fermi level in specific regions of the Fermi surface, particularly around the nested portions, which was interpreted as evidence for a pseudogap opening driven by three-dimensional Fermi-surface nesting. aps.orgresearchgate.net However, more recent high-resolution ARPES experiments have cast doubt on the existence of a true energy gap at the Fermi level corresponding to the CDW transition. mdpi.comarxiv.org These studies suggest that previously reported features, such as the warping of the electronic structure and energy shifts, are temperature-independent and therefore not directly attributable to the structural transition. mdpi.comresearchgate.net

In monolayer 1T-VSe2, a pseudogap with a Fermi arc has been observed at temperatures above the CDW temperature, a phenomenon that bears resemblance to high-temperature cuprates. arxiv.org At low temperatures, a complete insulating state with a finite energy gap across the entire Fermi surface is seen in monolayer VSe2. arxiv.org This suggests that charge and spin fluctuations may play a significant role in the formation of these novel electronic states. arxiv.org

Band Structure Calculations and Theoretical Models for VSe2

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in complementing experimental findings and providing a deeper understanding of the electronic band structure of VSe2.

DFT calculations have been widely employed to investigate the electronic and magnetic properties of VSe2 in its bulk, few-layer, and monolayer forms, considering both the T and H phases. dtic.milacs.org These calculations have successfully predicted the metallic nature of bulk and few-layer VSe2 in both T and H phases, as well as for the T-phase monolayer. dtic.milacs.org In contrast, the H-phase monolayer is predicted to be a semiconductor. dtic.milacs.org

The calculated band structures are generally in good agreement with experimental results from ARPES, confirming the positions of the V 3d and Se 4p bands relative to the Fermi level. aps.orgurfu.ru DFT has also been used to explore the stability of different structural phases and their corresponding electronic properties. researchgate.net For instance, calculations have shown that while bulk VSe2 is paramagnetic, monolayer VSe2 can exhibit ferromagnetism. urfu.ru Furthermore, DFT studies have investigated the electronic structure of VSe2 nanoribbons and nanotubes, predicting metallic or half-metallic behavior depending on their chirality and phase. dtic.milacs.org

| Structure | Phase | Predicted Electronic Property | References |

|---|---|---|---|

| Bulk | T | Metallic | dtic.milacs.org |

| Bulk | H | Metallic | dtic.milacs.org |

| Monolayer | T | Metallic | dtic.milacs.org |

| Monolayer | H | Semiconducting | dtic.milacs.org |

| Armchair Nanoribbon | H | Half-metallic | dtic.milacs.org |

Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion, can have a significant impact on the electronic band structure, particularly in materials containing heavier elements. In VSe2, the inclusion of SOC in DFT calculations can lead to the splitting of electronic bands. aip.org While some studies suggest that SOC does not produce an obvious splitting in the band structure of H-VSe2, it can induce a small bandgap opening. aip.org The partially filled d-orbitals of the vanadium atoms make SOC an active factor that can influence the magnetic anisotropy of the material. arxiv.org DFT calculations that include SOC are crucial for accurately describing the magnetic properties and potential for topological states in VSe2. researchgate.net

Dimensionality-Dependent Electronic Phenomena in VSe2

The electronic properties of VSe2 are highly sensitive to its dimensionality, with significant changes observed when transitioning from bulk to few-layer and monolayer forms. One of the most striking dimensionality-dependent phenomena is the emergence of ferromagnetism in two-dimensional VSe2, which is absent in its paramagnetic bulk counterpart. arxiv.orgsciopen.com

Furthermore, a metal-insulator transition has been reported in monolayer 1T-VSe2, in stark contrast to the metallic nature of the bulk material. arxiv.org This transition is accompanied by the formation of a pseudogap and Fermi arcs at higher temperatures, evolving into a fully gapped insulating state at low temperatures. arxiv.org The electronic properties of monolayer VSe2 are also found to be highly dependent on the substrate, which can influence its magnetic and electronic ground state. urfu.ru The structural phase of VSe2 can also be influenced by its thickness, with the 2H phase being thermodynamically favored in the 2D limit, leading to a metal-insulator transition upon annealing from the 1T phase. arxiv.org These findings underscore the critical role of quantum confinement and interfacial effects in determining the electronic behavior of VSe2 at the nanoscale.

Monolayer vs. Bulk Electronic Properties and Transitions

The electronic and magnetic properties of VSe2 exhibit significant differences between its bulk and monolayer forms. Bulk VSe2 is generally considered a paramagnetic metal. ossila.comarxiv.org It possesses a layered structure where individual Se-V-Se layers are held together by weak van der Waals forces. ossila.com Computationally, it has been shown that bulk VSe2 in both its T and H phases is a ferromagnetic metal. acs.orgacs.org

In contrast, monolayer VSe2 displays more complex and debated electronic behavior. Theoretical calculations suggest that the 1T phase of monolayer VSe2 is a ferromagnetic metal, while the H phase is a ferromagnetic semiconductor. acs.orgacs.orgresearchgate.net Experimental evidence has pointed towards the existence of robust, room-temperature ferromagnetism in VSe2 monolayers when grown on substrates like graphite (B72142). ossila.comarxiv.org However, other studies suggest that the ground state of a perfect VSe2 monolayer is nonmagnetic, a property attributed to the emergence of a Charge Density Wave (CDW) state. nsf.govacs.org

A key transition observed in VSe2 is the formation of a CDW, an ordered quantum state of matter. This transition is profoundly affected by the material's dimensionality. In bulk VSe2, a three-dimensional CDW with a 4a × 4a × 3c periodicity emerges at a transition temperature (TCDW) of approximately 110 K. ossila.comnsf.govacs.org Below this temperature, a periodic distortion of the lattice occurs, which is coupled to a modulation in the electron density.

In monolayer VSe2, the CDW instability is significantly enhanced. warwick.ac.uk The transition temperature is elevated, with values reported around 140 K and higher, and the periodicity of the CDW changes. warwick.ac.ukarxiv.org Unlike the 4x4x3 structure in bulk, monolayers have been observed to exhibit different CDW periodicities, such as √7 × √3 and 4 x 4. nsf.govarxiv.org This difference is attributed to the change in dimensionality, which alters the Fermi surface and electron-phonon coupling. nsf.govacs.org The CDW state in the monolayer is strong enough to open pronounced energy gaps over the Fermi surface. warwick.ac.uk Some research indicates a competition between the CDW state and ferromagnetism, with the CDW phase stabilizing the nonmagnetic ground state. nsf.govaps.org

Comparison of Electronic Properties: Monolayer vs. Bulk VSe2

| Property | Monolayer VSe2 | Bulk VSe2 |

|---|---|---|

| Predominant Phase | 1T | 1T |

| Electronic Nature | Metallic (1T phase) acs.orgacs.org / Semiconductor (H phase) acs.orgacs.org | Metallic ossila.com |

| Magnetic State | Debated: Ferromagnetic ossila.comarxiv.org or Nonmagnetic due to CDW nsf.govacs.org | Paramagnetic ossila.comarxiv.org |

| CDW Transition Temp. (TCDW) | Enhanced; ~140 K or higher warwick.ac.uk | ~110 K ossila.comacs.org |

| CDW Periodicity | √7 × √3, 4 × 4 nsf.govarxiv.org | 4 × 4 × 3 nsf.govacs.org |

Quantum Confinement Effects on Electronic States

The pronounced differences in the electronic properties between bulk and monolayer VSe2 are a direct consequence of quantum confinement. When the material is thinned down to a single atomic layer, the movement of electrons is restricted in the out-of-plane direction, while they remain free to move within the two-dimensional plane. This restriction fundamentally alters the electronic density of states (DOS). researchgate.net

In a 3D bulk material, the electronic states form continuous bands. As the dimensionality is reduced to 2D, these continuous bands are replaced by a series of discrete sub-bands, modifying the DOS near the Fermi level. researchgate.netyoutube.com This modification of the electronic structure is the root cause of the altered properties in monolayer VSe2.

The effects of quantum confinement on VSe2's electronic states manifest in several key ways:

Enhanced Interactions: In the 2D limit, screening effects are reduced, leading to an enhancement of electron-electron and electron-phonon interactions. acs.org This strengthening of interactions is a primary driver for the more robust CDW instability observed in the monolayer compared to the bulk. acs.orgwarwick.ac.uk

Modified Fermi Surface: The transition from a 3D to a 2D electronic system changes the shape and nesting properties of the Fermi surface. The specific nesting vectors dictate the periodicity of the resulting CDW state. The lack of a third dimension for the Fermi surface in the monolayer is a key reason for the different CDW periodicities (e.g., √7 × √3) compared to the bulk (4 × 4 × 3). nsf.gov

Emergence of Magnetism: The change in the DOS at the Fermi level due to quantum confinement can make the material more susceptible to magnetic ordering. While bulk VSe2 is paramagnetic, the altered electronic structure in the monolayer can favor a ferromagnetic ground state, as predicted by several theoretical studies and observed in some experiments. ossila.comacs.org

Essentially, quantum confinement acts as a powerful tuning parameter, driving VSe2 from a 3D paramagnetic metal with a specific CDW phase to a 2D material with a different, more stable CDW phase and potentially robust ferromagnetism. nsf.govwarwick.ac.uk

Charge Density Wave Cdw Phenomena in Vanadium Selenide

CDW Transition Mechanisms and Characteristics in VSe2

The formation of a charge density wave in VSe2 is a result of the system's propensity to lower its electronic energy, which instigates a periodic distortion of the crystal lattice. This transition from a normal metallic state to a CDW state is governed by intricate quantum mechanical processes.

Electron-Phonon Coupling Contributions to CDW Formation

A significant body of research suggests that electron-phonon coupling is a crucial factor in the emergence of the CDW state in VSe2. aps.orgrsc.org This interaction involves the coupling of electronic states with lattice vibrations, or phonons. In two-dimensional systems like VSe2, electron-phonon coupling is considered to play a more dominant role in CDW formation compared to Fermi-surface nesting. aps.org The softening of certain phonon modes, particularly the Eg mode, below the incommensurate CDW (I-CDW) transition temperature is a key indicator of this coupling. arxiv.org Raman spectroscopy studies have demonstrated a significant enhancement in the intensity of the Eg mode and anomalous phonon softening below the I-CDW onset, signifying the involvement of electron-phonon coupling. aps.orgarxiv.org This suggests that the electronic energy gain from the opening of a gap at specific points on the Fermi surface outweighs the elastic energy cost of the lattice distortion. aip.org

Fermi Surface Nesting Hypothesis and Re-evaluation for VSe2 CDW

The traditional model for CDW formation, the Fermi surface nesting hypothesis, posits that flat, parallel sections of the Fermi surface are connected by a single wavevector, leading to a divergence in the electronic susceptibility and a subsequent electronic instability. In bulk VSe2, nesting vectors that connect these flat segments of the Fermi surface have been considered responsible for the CDW transition that occurs around 110 K. rsc.org The CDW phase electronically manifests with a pseudogap at the Fermi level and a Fermi surface nesting along the CDW wave vector. nih.gov

However, recent studies have called for a re-evaluation of the primacy of this mechanism in VSe2. nih.govresearchgate.netaps.org Detailed Angle-Resolved Photoemission Spectroscopy (ARPES) experiments have revealed the presence of previously undetected multiple bands at the Fermi level. nih.govresearchgate.net These findings suggest that features previously attributed to Fermi surface nesting and CDW-induced warping may be the result of the complex k-space dispersion of these multiple bands and not directly correlated with a structural distortion. nih.govaps.org Some studies have even reported the presence of clear CDW orders in the absence of nesting vectors on the Fermi surface. rsc.org This indicates that while Fermi surface nesting may play a role, it might not be the sole or even the primary driving force for the CDW transition in VSe2. aip.org

Experimental Signatures of CDW Order in VSe2

The existence of a CDW state in VSe2 is substantiated by various experimental techniques that probe the electronic and structural properties of the material.

Angle-Resolved Photoemission Spectroscopy (ARPES) of CDW Gaps and Pseudogaps

ARPES is a powerful technique for directly visualizing the electronic band structure and the opening of energy gaps associated with the CDW transition. In VSe2, ARPES studies have provided evidence for the opening of a pseudogap at the Fermi level below the CDW transition temperature. nih.govacs.org However, the characterization of this gap has been a subject of debate. Early photoemission experiments noted a shift in a peak just below the Fermi level as an indication of a gap opening, though a complete suppression of spectral weight at the Fermi level was not observed. arxiv.org

More recent high-resolution ARPES experiments have presented a more complex picture. Some studies did not observe an energy gap around the M(L)-point of the Brillouin zone, where the effects of the CDW are expected to be strongest. arxiv.org In monolayer VSe2, CDW-induced gaps have been reported with varying sizes, for instance, a large gap of around 400 meV in simulations, which is significantly larger than the experimentally observed gaps of 55 meV and 100 meV. aps.org The table below summarizes some of the reported CDW gap values for monolayer VSe2.

| CDW Phase | Reported Gap Size (meV) | Reference |

| √3 × √7 | 55 | aps.org |

| √3 × √7 | 100 | aps.org |

| Mixed 2 × √3 − √3 × √7 | 26 | aps.org |

Furthermore, some ARPES data indicates that upon cooling, the V 3d and Se 4p bands shift to higher binding energies, and a CDW gap opening is evidenced by a shift in the leading-edge midpoint. researchgate.net The presence of multiple bands crossing the Fermi level complicates the interpretation of ARPES data, with some features previously attributed to the CDW now being understood as arising from these distinct bands. nih.govresearchgate.netaps.org

X-ray Diffraction and Scattering Studies of VSe2 Lattice Distortions

X-ray diffraction (XRD) and electron diffraction studies provide direct evidence of the periodic lattice distortions that accompany the CDW transition. These experiments have established the formation of a superlattice structure below the transition temperature. In bulk VSe2, a 3D CDW phase sets in at a transition temperature of approximately 110 K, characterized by a 4a × 4a × 3c periodic superlattice. nih.govarxiv.org X-ray and electron diffraction studies have confirmed this periodic lattice deformation, which leads to an incommensurate phase below 110 K and a commensurate 4a' × 4a' superlattice structure below 80 K (though it remains incommensurate along the c-axis). arxiv.org

High-pressure XRD studies have also been conducted to investigate the structural evolution of VSe2. These studies reveal anomalies in the c/a ratio, V-Se bond length, and Se-V-Se bond angle around 4 GPa, indicating an isostructural transition. arxiv.org At higher pressures, around 11 GPa, a first-order structural transition from the 1T phase to a 3R phase occurs due to the sliding of adjacent Se-V-Se layers. arxiv.org The table below summarizes the lattice parameters of VSe2 at ambient pressure.

| Lattice Parameter | Value (Å) | Reference |

| a | 3.36 | frontiersin.org |

| b | 3.36 | frontiersin.org |

| c | 6.09 | frontiersin.org |

In contrast to the bulk, monolayer VSe2 exhibits a different CDW periodicity. A √3 × √7 unit cell has been identified for VSe2 monolayers through scanning tunneling microscopy and first-principles calculations. acs.org

Interplay between CDW and Other Electronic Phases in VSe2

The CDW state in VSe2 does not exist in isolation but interacts with other potential electronic orders, most notably magnetism. Theoretical predictions have suggested ferromagnetic ordering in monolayer VSe2. acs.org However, experimental evidence from ARPES measurements demonstrates the absence of spin-polarized bands, which is consistent with the nonmagnetic nature of bulk VSe2. acs.org

A consensus is emerging that the intrinsic ferromagnetism in monolayer VSe2 is suppressed by the presence of the CDW. aps.org Density functional theory (DFT) calculations indicate that the CDW structure is energetically more favorable than the normal structure in both non-magnetic and antiferromagnetic states. aps.org Conversely, in the ferromagnetic state, the normal structure is energetically preferred over the CDW structure, implying that the CDW phase weakens ferromagnetic ordering. aps.org This suggests a strong competition between the CDW state and ferromagnetic order. aps.org Furthermore, calculations indicate the possibility of various antiferromagnetic fluctuations coexisting and competing with the ferromagnetic order and the experimentally observed CDW order. aps.org The stabilization of the nonmagnetic ground state in monolayer VSe2 is therefore attributed to the appearance of the CDW state. acs.org

CDW Influence on Magnetic Ground States

The emergence of a Charge Density Wave (CDW) state in Vanadium Selenide (B1212193) (VSe2) profoundly influences its magnetic ground state, leading to a suppression of ferromagnetism. acs.org While density functional theory (DFT) calculations have predicted ferromagnetic ordering in monolayer VSe2, experimental evidence from angle-resolved photoemission spectroscopy (ARPES) and X-ray magnetic circular dichroism (XMCD) points towards a nonmagnetic ground state. acs.orgacs.orgnsf.gov This discrepancy is resolved by the stabilization of this nonmagnetic state through the formation of a CDW. acs.orgnsf.gov

In its bulk form, VSe2 is a known paramagnet that develops a three-dimensional CDW with a 4a × 4a × 3c periodicity below a transition temperature of approximately 110 K. acs.org Ab initio calculations show that this CDW state causes a structural distortion that significantly reduces the density of states at the Fermi level, pushing the system toward a nonmagnetic state. acs.org While the normal state (without CDW) is predicted to be most stable as a ferromagnetic solution, the minimum-energy configuration at low temperatures corresponds to the nonmagnetic CDW ground state. acs.org

The situation in monolayer VSe2 is a subject of intense research, with debates surrounding its ferromagnetic and nonmagnetic states. osti.govaps.org A consensus is forming that intrinsic ferromagnetism in the monolayer is suppressed by the CDW. osti.gov Different CDW periodicities have been identified in monolayers, including √3 × √7 and 4x4 structures. acs.orgarxiv.org The √3 × √7 charge order state is energetically competitive with a ferromagnetic state, suggesting the experimentally observed CDW is indeed the nonmagnetic ground state. acs.orgnsf.gov However, the energy difference between nonmagnetic and various magnetic states (including ferromagnetic and antiferromagnetic) within the CDW structure is very small, indicating a strong competition between them. aps.orgornl.gov This competition suggests the possibility of antiferromagnetic fluctuations coexisting with the CDW and ferromagnetic order. aps.org

| VSe2 Form | CDW Periodicity | Magnetic State | Key Research Finding |

|---|---|---|---|

| Bulk | 4a × 4a × 3c | Nonmagnetic (in CDW phase) | The CDW causes a structural distortion and reduction in the density of states at the Fermi level, favoring a nonmagnetic ground state over a ferromagnetic one. acs.org |

| Monolayer | √3 × √7 | Nonmagnetic (Ground State) | The CDW state is energetically competitive with a ferromagnetic state and is identified as the nonmagnetic ground state, suppressing ferromagnetism. acs.orgnsf.gov |

| Monolayer | √3 × √7 | Competing States | A strong competition exists between nonmagnetic, ferromagnetic, and antiferromagnetic states, with energy differences less than 5 meV per formula unit. aps.orgornl.gov |

Pseudogap and Fermi Arc Formation Induced by Dimensionality Crossover

A critical consequence of reducing the dimensionality of VSe2 from a three-dimensional (3D) bulk crystal to a two-dimensional (2D) monolayer is the emergence of novel electronic states, including a pseudogap and Fermi arcs. arxiv.orgarxiv.org This phenomenon is driven by a 3D-2D crossover effect. arxiv.org While bulk VSe2 is metallic, monolayer 1T-VSe2 grown on substrates like bilayer graphene undergoes an anomalous metal-insulator transition, resulting in a complete insulating state with an energy gap across the entire Fermi surface at low temperatures. arxiv.orgarxiv.org

More remarkably, at temperatures above the CDW transition, monolayer VSe2 exhibits a pseudogap. arxiv.orgarxiv.org A pseudogap is a state where there is a partial energy gap at the Fermi level, meaning the density of states is significantly suppressed but not entirely eliminated. wikipedia.org This is accompanied by the formation of Fermi arcs, which are disconnected segments of a Fermi surface. arxiv.orgarxiv.org This electronic behavior, where a pseudogap and Fermi arcs coexist on a single Fermi surface, bears a strong resemblance to the physics observed in high-temperature cuprate (B13416276) superconductors. arxiv.orgarxiv.org This similarity suggests that charge or spin fluctuations may play a crucial role in creating these novel electronic states in seemingly different material systems. arxiv.org The dimensional crossover from 3D to 2D enhances electron-electron and electron-phonon interactions, which strengthens the CDW phase and contributes to this unique electronic reconstruction. acs.org

| Property | Bulk VSe2 (3D) | Monolayer VSe2 (2D) |

|---|---|---|

| Electronic State | Metallic arxiv.org | Insulating at low temperature arxiv.orgarxiv.org |

| CDW Transition Temp (TCDW) | ~110 K acs.org | Enhanced (TCDW2D > TCDW3D) acs.org |

| State Above TCDW | Normal metallic state | Pseudogap with Fermi arcs arxiv.orgarxiv.org |

| Driving Mechanism | Standard CDW formation | 3D-2D dimensionality crossover enhances quantum fluctuations acs.orgarxiv.orgarxiv.org |

Magnetic Properties and Spin Phenomena in Vanadium Selenide

Intrinsic Magnetism and Its Origins in VSe2 Systems

The magnetic character of VSe2 is highly dependent on its dimensionality. While the bulk material does not exhibit long-range magnetic order, reducing the material to a single atomic layer gives rise to emergent magnetism, the nature of which is still under investigation.

Ferromagnetism in Monolayer VSe2: Controversies and Evidence

The emergence of ferromagnetism in monolayer VSe2, particularly at room temperature, has been a topic of considerable discussion and controversy within the scientific community. researchgate.netarxiv.org Initial experimental reports provided strong evidence for robust ferromagnetic ordering in monolayer VSe2 grown on van der Waals substrates, a surprising finding given that bulk VSe2 is paramagnetic. researchgate.netarxiv.org This discovery positioned monolayer VSe2 as a promising candidate for spintronics applications. Subsequent studies using techniques like superconducting quantum interference device (SQUID) magnetometry, X-ray magnetic circular dichroism (XMCD), and magnetic force microscopy (MFM) have also reported room-temperature ferromagnetism in exfoliated 2D VSe2 flakes, with the monolayer exhibiting the strongest magnetic properties. aip.org

However, these findings have been met with conflicting reports. Some experimental and theoretical studies have failed to observe intrinsic ferromagnetism in pristine, monolayer VSe2. aip.orgacs.orgfigshare.com For instance, element-specific XMCD measurements on monolayer VSe2 grown by molecular beam epitaxy on graphite (B72142) did not show any signature of ferromagnetic coupling down to 16 K. aip.org This has led to a debate about the origin of the observed ferromagnetism, with suggestions that it might not be an intrinsic property of the ideal VSe2 monolayer.

The debate is further complicated by the existence of different structural phases (polymorphs) of VSe2. While much of the focus has been on the 1T phase, some studies have reported strong ferromagnetism in the 2H phase of VSe2, with a Curie-Weiss temperature up to 425 K, a property that is absent in the 1T phase and in the bulk material. acs.org This ferromagnetism in the 2H phase also appears to be thickness-dependent, weakening as the sample thickness increases. acs.org

Spin Frustration and Correlations in VSe2

Adding another layer of complexity to the magnetic landscape of VSe2, some studies have presented evidence of spin frustration in monolayer VSe2. aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This phenomenon arises from the geometric arrangement of magnetic moments in the crystal lattice. In the triangular lattice of monolayer VSe2, if the interactions between neighboring spins are antiferromagnetic (favoring anti-parallel alignment), it becomes impossible for all interactions to be simultaneously satisfied. aip.org This leads to a "frustrated" magnetic state where the spins exhibit subtle correlations but fail to establish a long-range magnetic order. aip.orgresearchgate.netresearchgate.net

Experimental evidence from temperature- and magnetic-field-dependent magnetization measurements supports the presence of spin frustration. aip.orgresearchgate.netresearchgate.net These studies show an absence of long-range magnetic order down to very low temperatures (2 K) and in high magnetic fields (up to 7 T). aip.orgresearchgate.netresearchgate.net This behavior is attributed to the near-energetic stability of both ferromagnetic and antiferromagnetic ground states, which can be influenced by atomic-scale structural features like rotational disorders and the presence of edges. aip.orgresearchgate.net Therefore, instead of a simple ferromagnet, monolayer VSe2 can be considered a frustrated magnet, a state that can give rise to exotic quantum phenomena. researchgate.net

Manipulation of Magnetic States in VSe2

The ability to control and manipulate the magnetic properties of VSe2 is crucial for its potential application in spintronic devices. Researchers have explored several avenues to tune its magnetic anisotropy, transition temperature, and spin polarization, including strain engineering and carrier doping.

Strain Engineering of Magnetic Anisotropy and Transition Temperature

Applying mechanical strain has emerged as a powerful tool to engineer the magnetic properties of two-dimensional materials, and VSe2 is no exception. researchgate.net Theoretical calculations have shown that both compressive and tensile strain can significantly modulate the magnetic moment and Curie temperature (TC) of monolayer 1T-VSe2. researchgate.net For instance, a pristine monolayer of 1T-VSe2 is predicted to have a TC of 260 K. researchgate.net Applying a compressive strain of -3% can substantially enhance the exchange parameter, leading to a predicted TC of 570 K. researchgate.net Conversely, tensile strain can also affect the magnetic moment. researchgate.net The in-plane magnetic anisotropy of the 1T-VSe2 monolayer is found to be robust under both compressive and tensile strains. researchgate.net

Strain can also induce magnetic transitions in few-layer VSe2. aip.org While monolayer 1T-VSe2 is intrinsically ferromagnetic, bilayer, trilayer, and quadlayer systems tend to have intralayer ferromagnetic coupling but interlayer antiferromagnetic (AFM) coupling. aip.org By applying an in-plane tensile strain of over 2%, a transition from an AFM to a ferromagnetic (FM) ground state can be induced in these few-layer systems, accompanied by an enhancement of the magnetic moment. aip.org This transition is attributed to structural deformation that breaks the symmetry of the interlayer orbital hybridization, which in turn induces ferromagnetism throughout the entire system via an intralayer super-exchange effect. aip.org

The following table summarizes the effect of strain on the magnetic properties of VSe2 based on theoretical calculations:

| Material | Strain Condition | Effect on Magnetic Moment | Effect on Curie Temperature (TC) | Magnetic Ground State |

| Monolayer 1T-VSe2 | -3% Compressive | Decreased to 0.68 µB/unit cell | Enhanced to 570 K | Ferromagnetic |

| Monolayer 1T-VSe2 | +3% Tensile | Increased to 1.03 µB/unit cell | Enhanced | Ferromagnetic |

| Bilayer 1T-VSe2 | >2% Tensile | Enhanced | - | Transition from AFM to FM |

| Trilayer 1T-VSe2 | >1% to 2% Tensile | Enhanced | - | Transition from (↑↓↑) to (↑↑↑) |

| Quadlayer 1T-VSe2 | >1% to 2% Tensile | Enhanced | - | Transition from AFM to FM |

This table is generated based on data from first-principles calculations and provides a predictive overview of strain effects.

Carrier Doping Effects on VSe2 Spin Polarization

Carrier doping, either by introducing electrons or holes, provides another effective means to manipulate the electronic and magnetic properties of VSe2. aip.orgfigshare.comaip.orgresearchgate.net First-principles calculations have demonstrated that through reasonable carrier doping, the H-phase of VSe2 (H-VSe2) can be transformed into a half-metal, exhibiting 100% spin polarization. aip.orgfigshare.comaip.orgresearchgate.net This means that at the Fermi level, the electronic states are available for only one spin direction, a highly desirable property for spintronic applications like spin filters and spin injectors. aip.org

Furthermore, carrier doping can be used to tune the magnetic anisotropy energy and the Curie temperature. aip.org For H-VSe2, a magnetic anisotropy energy of 581 µeV and a Curie temperature of 330 K have been theoretically predicted under carrier doping, making it a potentially robust material for room-temperature spintronics. aip.orgfigshare.comaip.orgresearchgate.net The ability to tune the easy-axis of magnetization through carrier doping adds another degree of freedom for designing magnetic memory and logic devices. aip.org The underlying mechanism for these doping effects lies in the modification of the electronic band structure and the density of states (DOS) around the Fermi level, which in turn influences the magnetic exchange interactions. aip.org

Proximity Effects in Vanadium Selenide (B1212193) Heterostructures

When VSe2 is brought into close proximity with other materials to form heterostructures, interfacial interactions can lead to emergent magnetic phenomena. This "magnetic proximity effect" is a key strategy for inducing or modifying magnetism in 2D materials.

In heterostructures where VSe2 is interfaced with a ferromagnetic material, such as iron (Fe) or cobalt (Co), a magnetic moment can be induced in the VSe2 layer. arxiv.orgresearchgate.netarxiv.org This is a significant finding, as it suggests that even if pristine VSe2 is not intrinsically ferromagnetic, it can be made magnetic through proximity to another magnetic material. arxiv.org Element-sensitive techniques have shown that after depositing an Fe overlayer on VSe2, an antiparallel alignment of magnetic moments appears at the V and Fe edges, indicating an induced ferromagnetism in VSe2 with an antiferromagnetic coupling to the Fe layer. arxiv.org Similarly, at the interface between Co and monolayer VSe2, a magnetic moment of about 0.4 µB per V atom can be induced, which is close to theoretical predictions. researchgate.netarxiv.org

The magnetic proximity effect is highly sensitive to the specific materials in the heterostructure and the quality of the interface. nih.gov For instance, the spin-dependent charge transfer and the proximity-induced exchange field can be controlled by the layered magnetic structure of the adjacent material. nih.gov The chemical stability of the VSe2 interface is also a crucial factor, as reactions at the interface can alter the electronic and magnetic properties. arxiv.org

Furthermore, the magnetic proximity effect can be utilized to tune other properties of VSe2. For example, in a heterostructure with NbSe2, the proximity effect can induce a strong out-of-plane magnetic anisotropy in 2H-VSe2, a desirable feature for high-density magnetic data storage. researchgate.net Proximity coupling with a multiferroic substrate like BiFeO3 can not only enhance the Curie temperature of VSe2 but also allow for the control of its magnetic phase (from ferromagnetic to antiferromagnetic) by switching the ferroelectric polarization of the substrate. acs.org These findings highlight the vast potential of designing VSe2-based heterostructures with tailored magnetic properties for advanced spintronic and magnetoelectric applications.

Magnetic Proximity Mediated by Zeeman-Type Spin-Orbit Interaction

The magnetic properties of two-dimensional (2D) materials like Vanadium Selenide (VSe2) can be significantly influenced by their proximity to other materials in a heterostructure. This phenomenon, known as the magnetic proximity effect, can be mediated by a Zeeman-type spin-orbit interaction, leading to novel magnetic behaviors not observed in the isolated VSe2 monolayer.

Theoretical studies, particularly those employing density functional theory (DFT), have explored the magnetic proximity effect in heterostructures composed of VSe2 and Niobium Diselenide (NbSe2). A key finding is that the interaction at the VSe2/NbSe2 interface can induce a significant change in the magnetic anisotropy of the VSe2 layer. arxiv.org In its pristine monolayer form, 2H-VSe2 is predicted to have an in-plane magnetic anisotropy, meaning the magnetic moments of the vanadium atoms prefer to align within the plane of the material. However, when VSe2 is placed in proximity with an NbSe2 substrate, the Zeeman-type spin-orbit interaction at the interface can induce a strong out-of-plane magnetic anisotropy. researchgate.net This transition of the magnetic easy axis from in-plane to perpendicular-to-the-plane is a crucial development for spintronic applications, as perpendicular magnetic anisotropy is a prerequisite for high-density magnetic data storage.

The underlying mechanism for this reorientation of the magnetic easy axis is the hybridization of the electronic bands of VSe2 and NbSe2 at the interface. arxiv.org This hybridization, coupled with the strong spin-orbit coupling inherent to NbSe2, effectively induces a Zeeman field in the VSe2 layer. This induced field is not uniform across the electronic bands and depends on the specific momentum of the electrons. The Zeeman-type spin-orbit interaction also has a profound impact on the valley polarization of the VSe2 system, which can be significantly reversed by the influence of the NbSe2 substrate. researchgate.net

While direct experimental measurement of the magnetic anisotropy energy (MAE) in VSe2/NbSe2 heterostructures is still an area of active research, DFT calculations for a similar transition metal dichalcogenide, a monolayer of Niobium Disulfide (NbS2), provide valuable insight. For an unstrained NbS2 monolayer, the calculated MAE is -1.82 meV, indicating a preference for in-plane magnetization. semanticscholar.org However, these calculations also show that the MAE can be tuned by applying strain, with a transition to out-of-plane anisotropy occurring at a critical strain of 7%. semanticscholar.org This suggests that strain engineering could be a viable method for controlling the magnetic anisotropy in VSe2-based heterostructures. The spin-splitting energy in monolayer NbSe2 has been observed to be around 0.1 eV, which is a testament to the significant spin-orbit coupling in this material that can influence a neighboring layer like VSe2.

The table below summarizes key theoretical findings related to the magnetic proximity effect in VSe2/NbSe2 and related systems.

| Parameter | System | Value/Observation | Method |

| Magnetic Anisotropy | 2H-VSe2/NbSe2 | Transition from in-plane to out-of-plane | DFT |

| Valley Polarization | 2H-VSe2/NbSe2 | Significantly reversed by NbSe2 substrate | DFT |

| Interlayer Hopping (tSF) | VSe2/NbSe2 | ~30 meV | DFT |

| Magnetic Anisotropy Energy | Monolayer NbS2 | -1.82 meV (in-plane) | DFT |

| Spin-Splitting Energy | Monolayer NbSe2 | ~0.1 eV | Experimental (ARPES) & DFT |

Tunneling Magnetoresistance in VSe2 Heterojunctions

Tunneling magnetoresistance (TMR) is a quantum mechanical phenomenon observed in magnetic tunnel junctions (MTJs), where the electrical resistance of the junction changes depending on the relative orientation of the magnetization of the two ferromagnetic electrodes separated by a thin insulating barrier. VSe2, with its intrinsic ferromagnetism, is a promising candidate for the ferromagnetic electrodes in van der Waals heterostructure-based MTJs.

Theoretical investigations have predicted exceptionally large TMR ratios in VSe2-based MTJs. In a heterostructure composed of graphene/VSe2/h-BN/VSe2/graphene, where VSe2 layers act as the ferromagnetic electrodes and a monolayer of hexagonal boron nitride (h-BN) serves as the tunnel barrier, the TMR is highly dependent on the rotational alignment of the h-BN layer. First-principles calculations have shown that the TMR ratio in this system can vary dramatically, from 2,328% to as high as 24,608%. The maximum TMR is predicted to occur at a twist angle of approximately 52.4°. This strong dependence on the twist angle is attributed to the modification of the d-orbital electronic states of the vanadium atoms at the VSe2/h-BN interface, which in turn alters the spin polarization at the Fermi level and influences the spin-dependent tunneling.

Another promising VSe2-based MTJ architecture involves a VSe2/MoS2 heterojunction, where Molybdenum Disulfide (MoS2) acts as the tunnel barrier. Theoretical studies of this system predict a large TMR of 846% at room temperature (300 Kelvin). The robust TMR in this heterostructure makes it a viable candidate for spintronic devices that can operate at ambient conditions. The significant difference in resistance between the parallel and anti-parallel magnetization states allows for reliable reading of the magnetic state. Furthermore, the strong spin Hall conductivity of MoS2 suggests the potential for efficient magnetization switching of the VSe2 free layer through spin-orbit torque (SOT), which is a crucial aspect for writing information in magnetic memory devices.

The following table summarizes the predicted TMR ratios for different VSe2-based heterojunctions.

| Heterostructure | Tunnel Barrier | Predicted TMR Ratio | Temperature | Key Finding |

| graphene/VSe2/h-BN/VSe2/graphene | h-BN | 2,328% - 24,608% | Not specified | TMR is highly dependent on the rotational angle of the h-BN layer. |

| VSe2/MoS2 | MoS2 | 846% | 300 K | Large TMR at room temperature with potential for SOT switching. |

Advanced Synthesis and Growth Methodologies for Vanadium Selenide

Vapor-Phase Growth Techniques for VSe2

Vapor-phase methods are renowned for producing highly crystalline, large-area films and single crystals with minimal contamination. These techniques involve the reaction of volatile precursors in a controlled environment, leading to the deposition and growth of the desired material on a substrate.

Chemical Vapor Deposition (CVD) is a powerful and versatile technique for synthesizing atomically thin two-dimensional (2D) materials, including VSe2. semanticscholar.org The process generally involves the volatilization of vanadium and selenium precursors, which then react and deposit onto a heated substrate. By carefully controlling parameters such as precursor concentration, temperature, and gas flow rates, the growth of VSe2 can be directed to form either continuous films or discrete single-crystalline nanosheets. nih.govuh.edu

One successful CVD strategy involves the selenium-driven gradual transformation of single-crystalline vanadium pentoxide (V2O5) nanosheets. nih.gov In this method, V2O5 nanosheets are first grown via the vapor-phase oxidation of vanadium dioxide (VO2) powder at high temperatures (e.g., 850 °C). nih.gov Subsequently, by systematically adjusting the vapor pressure of selenium, a stepwise transition from V2O5 to VSe2 is achieved. nih.gov This controlled vapor-phase approach has been shown to produce VSe2 nanosheets with high crystallinity. nih.gov Another approach reports the epitaxial growth of monolayer 2H-phase VSe2 on a mica substrate by introducing a salt (e.g., potassium iodide) into the precursor, which facilitates the phase-selective growth. acs.org The resulting 2D VSe2 nanosheets have been utilized in devices demonstrating threshold switching behaviors. rsc.org

| Parameter | Description | Example Value/Compound | Reference |

|---|---|---|---|

| Vanadium Precursor | The source material for vanadium. | Vanadium Dioxide (VO2), Vanadium Pentoxide (V2O5) | nih.gov |

| Selenium Precursor | The source material for selenium. | High-purity Selenium powder | nih.gov |

| Substrate | The surface on which VSe2 is grown. | Sapphire, SiO2/Si, Mica | nih.govacs.org |

| Growth Temperature | The furnace temperature during the deposition process. | ~850 °C | nih.gov |

| Carrier Gas | Inert gas used to transport precursor vapors. | Ar/H2 mixture | nih.gov |

Molecular Beam Epitaxy (MBE) is a highly precise thin-film deposition technique that occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org This method allows for atomic-level control over the growth process, making it ideal for fabricating high-purity, uniform, and atomically smooth monolayer VSe2 films. iphy.ac.cn In a typical MBE setup for VSe2 growth, elemental vanadium and selenium are evaporated from separate effusion cells. iphy.ac.cn The atoms travel in beams towards a heated substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), where they adsorb and react to form an epitaxial film. iphy.ac.cnacs.org

The slow deposition rate, a key aspect of MBE, enables the film to grow epitaxially, layer by layer. wikipedia.org This precise control allows for the synthesis of large-area, single-crystal monolayer VSe2. iphy.ac.cn Researchers have successfully used MBE to grow continuous VSe2 films and have demonstrated that the film's morphology can be tailored by tuning growth parameters. acs.org The ultra-high vacuum conditions ensure the highest achievable purity by minimizing the incorporation of contaminants into the growing film. wikipedia.org This technique is fundamental for creating the advanced quantum nanostructures and heterostructures needed for novel electronic and spintronic devices. wikipedia.org

| Parameter | Description | Example Value/Material | Reference |

|---|---|---|---|

| Environment | The vacuum condition inside the growth chamber. | Ultra-High Vacuum (UHV) | wikipedia.org |

| Vanadium Source | High-purity elemental vanadium evaporated from an e-beam evaporator. | Vanadium rod | iphy.ac.cn |

| Selenium Source | High-purity elemental selenium evaporated from a Knudsen cell. | Selenium pellets | iphy.ac.cn |

| Substrate | The single-crystal surface for epitaxial growth. | Highly Oriented Pyrolytic Graphite (HOPG) | iphy.ac.cnacs.org |

| Substrate Temperature | The temperature of the substrate during deposition. | ~493 K | iphy.ac.cn |

Solution-Based Synthesis Approaches for VSe2 Nanostructures

Solution-based methods offer advantages in terms of scalability, cost-effectiveness, and the ability to produce a wide variety of nanostructures that are not easily accessible through vapor-phase techniques.

Solvothermal synthesis is a versatile solution-phase method for producing crystalline nanomaterials. For VSe2, a facile solvothermal process has been developed to synthesize ultrathin nanosheet assemblies. researchgate.netiaea.org This approach involves heating a solution of vanadium and selenium precursors in a sealed autoclave. The choice of solvent is critical for controlling the morphology of the final product.

In a specific example, N-methyl pyrrolidone (NMP) was used as the solvent. researchgate.netiaea.org NMP has a surface energy similar to that of many transition metal dichalcogenides, which helps to limit the crystal growth along the c-axis (the direction perpendicular to the layers), thereby promoting the formation of ultrathin nanosheets. iaea.org This method provides a general pathway for the rational growth of ultrathin nanosheets of VSe2 and other related materials. iaea.org The resulting ultrathin VSe2 nanosheets have shown promise as electrode materials in electrochemical applications. researchgate.netiaea.org

Liquid-phase exfoliation (LPE) is a scalable and cost-effective "top-down" method for producing 2D materials from their bulk layered counterparts. nih.govresearchgate.net The principle behind LPE is to overcome the weak van der Waals forces that hold the layers of the bulk crystal together. VSe2 is well-suited for this technique due to its weak interlayer interactions. researchgate.net

The process typically involves subjecting the bulk VSe2 powder to high-energy processes like ultrasonication or high-shear mixing in a carefully selected liquid solvent. nih.gov The applied energy creates cavitation bubbles that collapse and exfoliate the bulk material into individual or few-layer nanosheets. nih.gov The choice of solvent is crucial for both efficient exfoliation and the stabilization of the resulting nanosheet dispersion to prevent reaggregation. rsc.org Surfactants or other stabilizing agents can also be added to enhance exfoliation efficiency, particularly in environmentally benign solvents like water. nih.govrsc.org LPE is an attractive approach for producing large quantities of solution-processed 2D VSe2 for applications in composites, energy storage, and printed electronics. nih.gov

Controlled Morphology and Dimensionality in VSe2 Materials

The ability to control the morphology (shape) and dimensionality (thickness) of VSe2 is essential for tuning its properties and performance in various applications. The choice of synthesis method and the precise tuning of its parameters are the primary levers for achieving this control.

In solution-based approaches, dimensionality can be controlled through the strategic choice of solvents. As seen in the solvothermal synthesis of VSe2, using a solvent like N-methyl pyrrolidone that preferentially interacts with the basal plane can inhibit vertical growth and promote the formation of ultrathin 2D nanosheets. iaea.org Thus, by manipulating kinetic and thermodynamic factors across different synthesis techniques, a high degree of control over the final structure of VSe2 materials can be achieved.

Nanosheet and Nanoparticle Architectures of VSe2

The synthesis of two-dimensional (2D) VSe2 nanosheets and three-dimensional (3D) nanoparticles has been a focal point of research due to their high surface area and distinct physical properties compared to bulk VSe2. A variety of methods, ranging from top-down exfoliation to bottom-up chemical synthesis, have been established.

Several key methodologies are employed for the synthesis of VSe2 nanostructures:

Chemical Vapor Deposition (CVD): This bottom-up approach allows for the growth of high-quality, thin VSe2 nanosheets. rsc.orgresearchgate.net A notable CVD strategy involves the selenium-driven transformation of single-crystalline Vanadium Pentoxide (V2O5) nanosheets. nih.govnih.gov By precisely controlling the selenium vapor pressure, a stepwise transition from V2O5 to VSe2 is achieved, yielding highly crystalline trigonal VSe2 nanosheets. nih.govnih.govdntb.gov.ua This method offers excellent control over the material's structural composition with atomic precision. nih.gov

Liquid Phase Exfoliation (LPE): This top-down method involves the exfoliation of bulk VSe2 crystals into ultrathin nanosheets, typically in a solvent like formamide. dtic.mil VSe2 powder can also be used as a starting material for liquid exfoliation, often assisted by sonication and sometimes involving the intercalation of lithium ions to facilitate the separation of the layers. ossila.com

Hydrothermal and Solvothermal Synthesis: These techniques involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures. A one-step solvothermal method has been used to synthesize VSe2 nanosheets with abundant Selenium vacancies. researchgate.net Another facile solvothermal process, using N-methyl pyrrolidone as the solvent, has been developed to produce ultrathin VSe2 nanosheet assemblies by limiting crystal growth along the c-axis. researchgate.net

Pulsed Laser Ablation (PLA): This is another top-down, surfactant-free method. It uses a high-power laser to ablate a bulk VSe2 target in a liquid medium (like deionized water) to produce colloidal nanoparticles. acs.org These nanoparticles can then be further processed, for instance by ultrasonication-assisted lithium intercalation, to produce 2D nanosheets. acs.org

Molecular Beam Epitaxy (MBE): This technique allows for the growth of single-layer VSe2 on a substrate, such as Au(111). The fabrication is achieved through the simultaneous deposition of vanadium and an excess of selenium onto the substrate held at a specific temperature (e.g., 300 °C), resulting in a homogeneous single layer. nih.gov

The table below summarizes various synthesis methods for VSe2 nanosheets and nanoparticles.

| Synthesis Method | Precursor(s) | Resulting Architecture | Key Features |

| Chemical Vapor Deposition (CVD) | Vanadium Dioxide (VO2), Selenium (Se) mdpi.com | Thin Nanosheets rsc.org | High crystallinity; precise control over thickness and composition. nih.gov |

| Liquid Phase Exfoliation (LPE) | Bulk VSe2 Crystal/Powder dtic.milossila.com | Ultrathin Nanosheets dtic.mil | Scalable production; can be assisted by sonication and intercalation. ossila.comacs.org |

| Solvothermal/Hydrothermal | Vanadium and Selenium sources researchgate.netresearchgate.net | Nanosheet Assemblies researchgate.net | Good for creating materials with controlled vacancies or defects. researchgate.net |

| Pulsed Laser Ablation (PLA) | Bulk VSe2 Rock acs.org | Nanoparticles (NPs), Nanosheets (NSs) acs.org | Surfactant-free; produces colloidal solutions. acs.org |

| Molecular Beam Epitaxy (MBE) | Vanadium (V), Selenium (Se) nih.gov | Single-layer Nanosheets nih.gov | High-purity films on specific substrates; precise structural control. nih.gov |

Quantum Dot Fabrication and Their Enhanced Properties

Vanadium Selenide (B1212193) quantum dots (QDs) represent the ultimate in nanoscale architecture, confining electrons in all three dimensions. This confinement leads to unique quantum mechanical properties not observed in their 2D or bulk counterparts.

The primary method for fabricating VSe2 QDs is through the dimensional reduction of larger nanostructures. A common technique is the tip sonication of pre-synthesized VSe2 nanosheets. researchgate.net This process uses high-intensity ultrasonic waves to break down the 2D nanosheets into zero-dimensional (0D) quantum dots, typically with sizes ranging from 3 to 6 nanometers. researchgate.net

The transition from 2D nanosheets to 0D quantum dots induces significant changes in the material's properties due to two main effects:

Quantum Confinement Effect: When the size of the semiconductor crystal is reduced to dimensions comparable to its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material transform into discrete energy levels. directorstalk.net This quantum confinement leads to a size-dependent widening of the bandgap. directorstalk.nettandfonline.com As the QD size decreases, the bandgap increases, causing a blue shift in light absorption and emission, meaning smaller dots emit higher-energy, shorter-wavelength light. directorstalk.netyoutube.com This tunability of optical and electronic properties is a hallmark of quantum dots. directorstalk.net

These effects result in enhanced properties for VSe2 QDs compared to nanosheets. The high density of active edge sites significantly improves their electrocatalytic performance. researchgate.net The tunable electronic structure due to quantum confinement opens possibilities for their use in novel optoelectronic devices. tandfonline.com

The table below outlines the key characteristics and enhanced properties of VSe2 quantum dots.

| Property | Description | Origin |

| Tunable Bandgap | The energy gap can be controlled by altering the size of the quantum dot. tandfonline.com | Quantum Confinement Effect directorstalk.net |

| Enhanced Catalytic Activity | Significantly improved performance in electrocatalytic reactions (e.g., HER). researchgate.net | High density of catalytically active edge sites. researchgate.net |

| Discrete Energy Levels | Continuous energy bands of the bulk material are replaced by discrete, quantized energy levels. directorstalk.net | Quantum Confinement Effect directorstalk.net |

| Size-Dependent Photoluminescence | The wavelength of emitted light can be tuned by changing the QD size. mdpi.com | Quantum Confinement Effect directorstalk.net |

Defect Engineering and Stoichiometry Control in Vanadium Selenide

Point Defects and Vacancy Engineering in VSe2

Point defects, such as atomic vacancies, are inherent in the crystal lattice of 2D materials and can significantly govern their physical and chemical properties. In VSe2, both vanadium and selenium vacancies can be formed, and their concentration and type profoundly influence the material's behavior.

Native point defects can form in VSe2 during synthesis at elevated temperatures or under specific environmental conditions. Due to the material's reduced dimensionality, these defects have a much stronger impact on its properties compared to bulk counterparts.

Formation: Density Functional Theory (DFT) calculations have been employed to determine the energy required to form these vacancies. The formation of both selenium (VSe) and vanadium (VV) monovacancies in T-VSe2 and H-VSe2 monolayers has been found to be less favorable than in many other common transition-metal dichalcogenides (TMDs) researchgate.net. This suggests a higher intrinsic stability in the VSe2 lattice. The calculated formation energies highlight the conditions under which these defects are likely to appear researchgate.netresearchgate.net.

| Defect Type | Phase | Formation Energy (Eform) [eV] |

|---|---|---|

| Selenium Vacancy (VSe) | T-VSe2 | 5.31 |

| Selenium Vacancy (VSe) | H-VSe2 | 5.60 |

| Vanadium Vacancy (VV) | T-VSe2 | 10.08 |

| Vanadium Vacancy (VV) | H-VSe2 | 13.03 |

Impact:

Electronic and Magnetic Properties: Selenium vacancies have a notable effect on the magnetic properties of VSe2 monolayers. Theoretical studies indicate that an increasing concentration of Se vacancies leads to a decrease in the magnetic moment of vanadium atoms and weaker ferromagnetic coupling. This strong dependence of magnetism on the concentration and type of Se vacancies may help explain experimental inconsistencies researchgate.net. The presence of both VSe and VV defects significantly tunes the electronic structure of VSe2 monolayers researchgate.net.

Electrochemical Performance: The introduction of vacancies can create more electrochemically active sites. For instance, Se vacancy-rich VSe2 nanosheets have been synthesized and shown to significantly enhance lithium-ion diffusion kinetics, leading to remarkable reversible capacity when used as an anode material for lithium-ion batteries rsc.org.

The density of defects, particularly selenium vacancies, can be controlled through post-synthesis treatments. It has been demonstrated that sequential annealing of single-layer VSe2 at elevated temperatures leads to a structural transition caused by the selective loss of Se atoms. This process creates a defective phase. Intriguingly, this transformation is reversible; the defective phase can be converted back to the pristine VSe2 structure by resupplying selenium. This reversible structural manipulation highlights a method for dynamically controlling defect density in VSe2.

Doping Strategies for VSe2 Property Modulation

Doping, the intentional introduction of impurity atoms, is a powerful technique to alter the electronic structure and thus the properties of a material. Both metallic and nonmetallic elements can be used to dope (B7801613) VSe2.

Doping VSe2 with other transition metals can enhance its properties for specific applications, such as energy storage.

Cobalt (Co) Doping: Experimental and theoretical investigations have been conducted on the effect of cobalt doping in 1T-VSe2. Studies have found that the insertion of cobalt enhances the energy storage performance, specifically the specific capacitance, which is attributed to a synergistic interplay between the cobalt heteroatom and the VSe2 host researchgate.net.

Manganese (Mn) Doping: The effects of manganese doping in VSe2 have also been investigated for energy storage applications. Research has shown that Mn doping enhances the energy storage performance of VSe2, making it a promising material for high-performance supercapacitors epa.gov. The improved performance is linked to modifications in the material's morphology and crystal structure researchgate.net.

The introduction of nonmetal atoms as dopants into the VSe2 lattice, either by substituting vanadium or selenium atoms, can effectively tune its catalytic properties. Density Functional Theory (DFT) calculations have been used to explore the influence of various nonmetal (NM) dopants on the catalytic activity of monolayer VSe2 for hydrogen and oxygen electrocatalysis.

The study investigated dopants such as Carbon (C), Nitrogen (N), Oxygen (O), Phosphorus (P), Sulfur (S), Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I). The results indicate that specific dopants can significantly enhance catalytic performance. For instance, a VSe2 monolayer with a phosphorus atom substituting a vanadium atom (P@V) or a bromine atom substituting a vanadium atom (Br@V) exhibits high catalytic activity for the hydrogen evolution reaction.

| Dopant (NM) | Substitution Site | Notation | Impact on Catalytic Activity (HER) |

|---|---|---|---|

| Phosphorus | Vanadium | P@V | High activity, ΔGH= 0.08 eV |

| Bromine | Vanadium | Br@V | High activity, ΔGH = -0.03 eV |

| Carbon | Selenium/Vanadium | C@Se / C@V | Modulated activity |

| Nitrogen | Selenium/Vanadium | N@Se / N@V | Modulated activity |

| Oxygen | Selenium/Vanadium | O@Se / O@V | Modulated activity |

| Sulfur | Selenium/Vanadium | S@Se / S@V | Modulated activity |

Atomic Scale Structural Features and Their Influence on VSe2 Properties

The fundamental properties of VSe2 are intrinsically linked to its atomic structure, including its crystal phase and dimensional characteristics like bond lengths and layer thickness.

VSe2 can exist in different structural phases, or polytypes, with the most common being the 1T (trigonal) and 2H (hexagonal) phases. These phases differ in their atomic coordination and stacking patterns.

1T Phase: In the 1T phase, the vanadium atoms are in an octahedral coordination. This phase is typically metallic dtic.mil.

2H Phase: The 2H phase features trigonal prismatic coordination. DFT computations suggest that while the VSe2 bulk and T-phase monolayer are metallic, the H-phase monolayer is a semiconductor dtic.mil.

These different phases exhibit distinct electronic and magnetic properties. For example, DFT calculations show that various bulk phases are all ferromagnetic metals, but with different magnetic moments dtic.mil. The transition between these phases involves a relatively low energy barrier, indicating that structural phase transitions can occur and significantly influence the material's transport and thermal properties.

Key structural parameters for the VSe2 monolayer have been calculated, showing slight differences between the phases dtic.mil.

Bond Lengths: The Se-V bond length is 2.48 Å in the T phase and 2.50 Å in the H phase.

Monolayer Thickness: The thickness of the T-phase monolayer is 3.15 Å.

Heterostructures and Interfacial Phenomena of Vanadium Selenide

Fabrication and Characterization of Van der Waals Heterostructures involving VSe2

The creation of high-quality vdW heterostructures is crucial for harnessing their emergent properties. Various techniques have been employed to fabricate VSe2-based heterostructures, primarily involving physical combination, deposition, and solvothermal synthesis. opticsjournal.net Characterization of these structures relies on a suite of advanced microscopic and spectroscopic techniques to probe their atomic and electronic landscapes.

Heterostructures composed of VSe2 and graphene have garnered significant attention due to the potential for combining the metallic nature of VSe2 with the exceptional electronic properties of graphene. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.netacs.org

Fabrication and Characterization: High-quality monolayer VSe2 has been successfully grown on epitaxial graphene-covered SiC substrates. researchgate.net The resulting heterostructures exhibit atomically sharp interfaces, a prerequisite for efficient interlayer interactions. Characterization techniques such as femtosecond time-resolved reflectivity measurements are employed to investigate the ultrafast dynamics at the interface. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.netacs.org

Interfacial Interactions: Studies have revealed ultrafast and efficient hot electron transfer from VSe2 to graphene, occurring within a timescale of 100 femtoseconds. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net This rapid charge transfer is a hallmark of strong interlayer coupling. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net The interaction between VSe2 and graphene fundamentally influences the properties of these low-dimensional materials. arxiv.org However, the electronic structure of monolayer VSe2 is not significantly perturbed by charge-transfer doping from adjacent materials due to its large density of states at the Fermi level. nih.gov

Table 1: Interfacial Dynamics in VSe2/Graphene Heterostructures

| Phenomenon | Timescale | Significance |

|---|---|---|

| Hot Electron Transfer | ~100 fs | Indicates strong interlayer coupling and efficient charge transport. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net |

Combining VSe2 with other transition metal dichalcogenides (TMDs) allows for the creation of heterostructures with diverse electronic and magnetic properties.

VSe2/NbSe2: The direct synthesis of superconductor-magnet hybrid heterostructures has been achieved by growing monolayer VSe2 on superconducting NbSe2 via molecular beam epitaxy (MBE). researchgate.netaalto.ficsic.es This method yields clean and atomically sharp interfaces. acs.org Low-temperature scanning tunneling microscopy (STM) reveals a reduction of the superconducting gap of NbSe2 in the presence of the VSe2 layer, suggesting induced magnetization. researchgate.netcsic.es

VSe2/WSe2: Vertical VSe2/WSe2 heterostructures have been synthesized, and their electronic structure has been investigated. researchgate.netresearchgate.net Scanning transmission electron microscopy (STEM) has been used to characterize the moiré superlattice structure that forms at the interface. researchgate.net First-principles calculations have been employed to study the electronic band structure and density of states of different stacking configurations. researchgate.net

VSe2/MoS2: While specific experimental studies on VSe2/MoS2 heterostructures are less common in the provided context, the principles of fabricating TMD heterostructures through methods like chemical vapor deposition (CVD) and mechanical stacking are well-established and applicable. bohrium.comrsc.orgresearchgate.netmdpi.com The properties of such heterostructures are expected to be governed by the band alignment and interlayer coupling between the two TMDs.

Table 2: Properties of VSe2/TMD Heterostructures

| Heterostructure | Fabrication Method | Key Observation |

|---|---|---|

| VSe2/NbSe2 | Molecular Beam Epitaxy (MBE) | Reduction of superconducting gap in NbSe2. researchgate.netcsic.es |

| VSe2/WSe2 | - | Formation of moiré superlattice. researchgate.net |

MXenes, a class of 2D transition metal carbides and nitrides, offer another platform for creating novel heterostructures with VSe2.